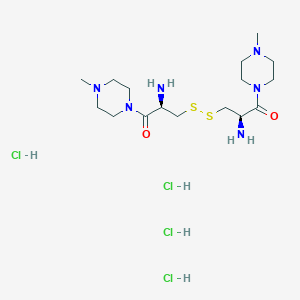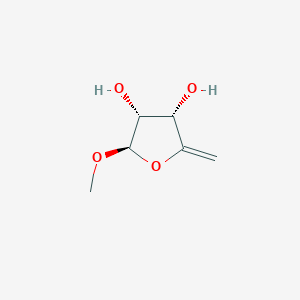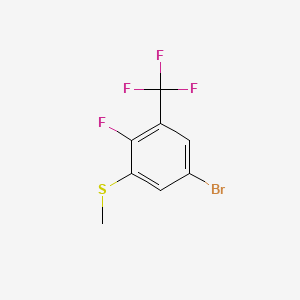
2-Fluorobenzaldehyde chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobenzaldehyde chloride is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzaldehyde, where the hydrogen atom in the benzene ring is replaced by a fluorine atom and a chlorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluorobenzaldehyde chloride can be synthesized through various methods. One common method involves the chlorination of 2-fluorotoluene under illumination to obtain 2-fluorobenzyl chloride, which is then oxidized to form 2-fluorobenzaldehyde . Another method involves the use of ferric solid superacid and water at high temperatures to convert 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorobenzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: The fluorine atom can be replaced via oxidation reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong nucleophiles like sodium hydroxide (NaOH) are used under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted benzaldehydes.
Wissenschaftliche Forschungsanwendungen
2-Fluorobenzaldehyde chloride has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.
Biology: Employed in the synthesis of biologically active molecules, including antimicrobial agents.
Medicine: Utilized in the development of pharmaceuticals, particularly those with antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-fluorobenzaldehyde chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and chlorine atoms in the benzene ring makes it highly reactive in nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar in structure but with different reactivity and applications.
4-Fluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns and properties.
2-Bromo-4-chlorobenzaldehyde: A brominated and chlorinated benzaldehyde with distinct chemical behavior.
Uniqueness
2-Fluorobenzaldehyde chloride is unique due to the presence of both fluorine and chlorine atoms, which impart specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Eigenschaften
Molekularformel |
C7H5ClFO- |
|---|---|
Molekulargewicht |
159.56 g/mol |
IUPAC-Name |
2-fluorobenzaldehyde;chloride |
InChI |
InChI=1S/C7H5FO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H/p-1 |
InChI-Schlüssel |
XLZOUVSEYFBCBU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


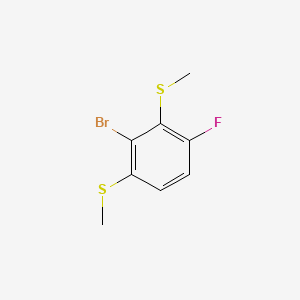

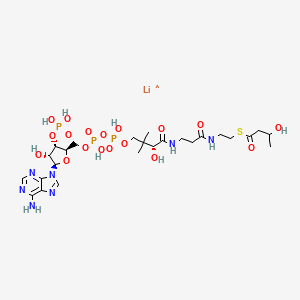
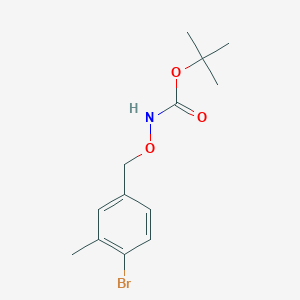



![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
